Cas no 1805267-02-0 (Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate)

Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure incorporates multiple fluorine substituents, enhancing its metabolic stability and lipophilicity, which are advantageous for bioactive molecule design. The difluoromethyl and trifluoromethyl groups contribute to improved binding affinity and selectivity in target interactions. The methoxy and ester functionalities provide synthetic versatility for further derivatization. This compound is particularly valuable in the development of enzyme inhibitors and receptor modulators due to its electron-withdrawing properties and steric effects. Its well-defined reactivity profile makes it a useful intermediate in the synthesis of complex fluorinated heterocycles.
Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate structure
1805267-02-0 structure
Product name:Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate
CAS No:1805267-02-0
MF:C12H12F5NO3
MW:313.220601081848
CID:4897875

Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate
    • Inchi: 1S/C12H12F5NO3/c1-3-21-8(19)5-6-4-7(20-2)9(11(13)14)10(18-6)12(15,16)17/h4,11H,3,5H2,1-2H3
    • InChI Key: GRISLZATSJJHAZ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC(CC(=O)OCC)=NC=1C(F)(F)F)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 350
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48.4

Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017472-250mg
Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate
1805267-02-0 95%
250mg
$960.40 2022-04-01
Alichem
A029017472-500mg
Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate
1805267-02-0 95%
500mg
$1,819.80 2022-04-01
Alichem
A029017472-1g
Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate
1805267-02-0 95%
1g
$2,923.95 2022-04-01

Additional information on Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate

Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate (CAS No. 1805267-02-0): A Comprehensive Overview

Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate (CAS No. 1805267-02-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, presents a unique combination of functional groups that make it a promising candidate for various biochemical applications.

The molecular formula of this compound can be expressed as C11H9F4NO3, highlighting its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of multiple fluorine atoms, particularly in the difluoromethyl and trifluoromethyl groups, imparts unique electronic and steric properties to the molecule. These properties are crucial in influencing its reactivity and interaction with biological targets.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological receptors. The Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate structure exemplifies this trend, making it a valuable scaffold for drug discovery efforts. Its pyridine core is a common motif in many bioactive molecules, often serving as a key pharmacophore in the design of pharmaceutical agents.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorinated substituents is particularly challenging due to the high reactivity and sensitivity of fluorine-containing intermediates. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes, are often employed to achieve high yields and purity.

The pharmacological potential of Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate has been explored in several preclinical studies. Its structural features suggest possible applications in the treatment of various diseases, including cancer and inflammatory disorders. The electron-withdrawing nature of the fluorinated groups enhances the molecule's ability to interact with biological targets, potentially leading to improved therapeutic efficacy.

One of the most intriguing aspects of this compound is its role as an intermediate in the synthesis of more complex pharmacologically active molecules. Researchers have leveraged its unique structure to develop novel derivatives with enhanced biological activity. For instance, modifications at the acetate moiety or the methoxy group have been shown to modulate the compound's pharmacokinetic properties, making it a versatile building block for drug development.

The use of computational chemistry techniques has further advanced the understanding of Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate's behavior. Molecular modeling studies have provided insights into its binding interactions with potential target proteins, aiding in the rational design of more effective therapeutic agents. These computational approaches are increasingly integral to modern drug discovery pipelines, complementing traditional experimental methods.

In conclusion, Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-acetate represents a significant advancement in pharmaceutical chemistry. Its complex structure and unique functional groups make it a valuable tool for researchers exploring new therapeutic interventions. As our understanding of fluorinated compounds continues to grow, compounds like this are poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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